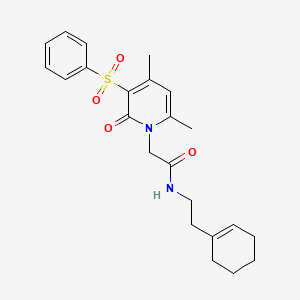
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide is a complex organic compound that features a cyclohexene ring, a pyridine ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide likely involves multiple steps, including the formation of the cyclohexene ring, the pyridine ring, and the acetamide group. Typical synthetic routes may involve:
Formation of the Cyclohexene Ring: This could be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyridine Ring: This might involve condensation reactions using suitable starting materials.
Attachment of the Acetamide Group: This could be done through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to simplify the structure or remove certain functional groups.
Substitution: Substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but could include controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce simpler hydrocarbons.
Applications De Recherche Scientifique
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide could have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other acetamide derivatives, pyridine-containing molecules, or cyclohexene-based structures. Examples could be:
- N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide
- 2-(4,6-Dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl)acetamide
- Cyclohex-1-en-1-yl derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Conclusion
This compound is a complex and potentially valuable compound with various applications in scientific research
Propriétés
Formule moléculaire |
C23H28N2O4S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H28N2O4S/c1-17-15-18(2)25(16-21(26)24-14-13-19-9-5-3-6-10-19)23(27)22(17)30(28,29)20-11-7-4-8-12-20/h4,7-9,11-12,15H,3,5-6,10,13-14,16H2,1-2H3,(H,24,26) |
Clé InChI |
HMOAESFDJSIKNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















